
N1-Losartanyl-losartan
Descripción general
Descripción
N1-Losartanyl-losartan is a derivative of losartan, a well-known angiotensin II receptor antagonist used primarily for the treatment of hypertension. This compound is often studied for its potential pharmacological activities and its role as an impurity in losartan formulations .
Métodos De Preparación
The synthesis of N1-Losartanyl-losartan involves multiple steps. One common method includes the reaction of bromo OTBN with BCFI in the presence of a base and a phase transfer catalyst to produce a cyano aldehyde. This cyano aldehyde is then reacted with sodium azide in the presence of tributyl tin chloride to produce aldehyde tetrazole. The aldehyde tetrazole is reduced with sodium borohydride to produce losartan, which can be further modified to obtain this compound . Industrial production methods often focus on optimizing yield and purity while minimizing environmental impact .
Análisis De Reacciones Químicas
N1-Losartanyl-losartan undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Sodium borohydride is commonly used for the reduction of aldehyde groups in the compound.
Aplicaciones Científicas De Investigación
Scientific Research Applications
N1-Losartanyl-losartan has several key applications across different scientific fields:
Chemistry
- Reference Standard : It serves as a reference standard for the determination of valsartan and its metabolites using supercritical fluid chromatography with mass spectrometry detection (SFC/MSD).
- Analytical Method Development : The compound is utilized in developing analytical methods for detecting impurities in pharmaceutical products, ensuring quality control during drug manufacturing processes.
Biology
- Pharmacological Studies : Researchers study this compound for its potential pharmacological activities both in vivo (in living organisms) and in vitro (in controlled environments). This includes assessing its effects on various biological systems and interactions with other drugs.
- Glucuronidation Studies : Investigations into the metabolism of losartan derivatives, including this compound, have shown that different human UDP-glucuronosyltransferases (UGTs) exhibit regioselectivity towards the compound. This is essential for understanding its metabolic pathways and potential drug interactions .
Medicine
- Impurity Analysis : As an impurity formed during the manufacturing of losartan, this compound is studied to evaluate its effects on drug efficacy and safety. Understanding how impurities influence therapeutic outcomes is critical for regulatory compliance and patient safety.
- Clinical Research : There are ongoing studies examining the impact of losartan on conditions such as COVID-19. While this compound itself may not be directly tested, insights from these studies could inform future research directions involving this compound .
Industry
- Quality Control : The pharmaceutical industry employs this compound in quality control processes to ensure that losartan formulations meet safety and efficacy standards. Its presence as an impurity necessitates rigorous testing and validation methods to maintain product integrity.
Comparative Analysis with Other ARBs
To better understand the unique features of this compound, it can be compared with other angiotensin II receptor blockers:
Compound Name | Class | Mechanism of Action | Unique Features |
---|---|---|---|
Losartan | Angiotensin II Receptor Blocker | Selective AT1 receptor antagonist | First ARB approved; widely used for hypertension |
Candesartan | Angiotensin II Receptor Blocker | Selective AT1 receptor antagonist | Longer half-life compared to losartan |
Valsartan | Angiotensin II Receptor Blocker | Selective AT1 receptor antagonist | High oral bioavailability |
Telmisartan | Angiotensin II Receptor Blocker | Selective AT1 receptor antagonist | Additional PPAR-gamma agonist activity |
Irbesartan | Angiotensin II Receptor Blocker | Selective AT1 receptor antagonist | Effective in patients with diabetic nephropathy |
This compound's unique structural modifications may enhance its pharmacological properties or reduce side effects compared to these compounds.
Mecanismo De Acción
N1-Losartanyl-losartan exerts its effects by blocking the angiotensin II type 1 (AT1) receptor, similar to losartan. This action prevents the vasoconstrictor and aldosterone-secreting effects of angiotensin II, leading to a reduction in blood pressure . The compound interacts with the AT1 receptor through reversible binding, which inhibits the downstream signaling pathways involved in blood pressure regulation .
Comparación Con Compuestos Similares
N1-Losartanyl-losartan is unique compared to other similar compounds due to its specific structure and pharmacological properties. Similar compounds include:
Losartan: The parent compound, primarily used for hypertension treatment.
Valsartan: Another angiotensin II receptor antagonist with similar therapeutic uses.
Irbesartan: Known for its use in treating hypertension and diabetic nephropathy. This compound is distinguished by its specific interactions and potential as an impurity in losartan formulations.
Actividad Biológica
N1-Losartanyl-losartan, also known as Losartan Impurity Potassium Salt, is a chemical compound that serves as an impurity in the synthesis of losartan, an angiotensin II receptor blocker (ARB). Understanding the biological activity of this compound is essential for evaluating its potential effects on pharmacokinetics and pharmacodynamics, especially in relation to its parent compound, losartan. This article reviews the available literature on this compound's biological activity, including its mechanisms of action, interactions with other compounds, and implications for therapeutic efficacy.
This compound shares structural features with losartan, which primarily acts as a selective non-peptide antagonist of the angiotensin II type 1 receptor (AT1). By inhibiting the binding of angiotensin II to AT1 receptors, losartan causes vasodilation, leading to lower blood pressure and reduced cardiovascular strain. The biological activity of this compound may be influenced by its structural configuration, which includes both imidazole and tetrazole functionalities critical for receptor interaction.
Pharmacokinetics and Interactions
Research indicates that impurities like this compound can significantly influence the pharmacokinetics and pharmacodynamics of active pharmaceutical ingredients. Specifically, studies have highlighted interactions with cytochrome P450 enzymes, which are crucial for drug metabolism. These interactions may alter the efficacy and safety profiles of losartan when combined with other antihypertensive agents or compounds affecting cardiovascular function.
Comparative Analysis with Losartan
To better understand the unique properties of this compound, a comparative analysis with losartan and other related compounds is useful:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Losartan | C22H23ClN6O | Prototype angiotensin II receptor blocker |
N2-Losartanyl-losartan | C22H23ClN6O | Structural isomer with different biological properties |
2-Butyl-5-chloro-1H-imidazol-4-methanol | C12H16ClN3O | Intermediate in synthesis; lacks tetrazole moiety |
2-Butyl-4-chloro-1H-imidazole | C11H14ClN2 | Simpler structure; not a potassium salt |
The structural differences among these compounds may lead to variations in their biological activities and therapeutic applications.
Propiedades
IUPAC Name |
[2-butyl-3-[[4-[2-[1-[[2-butyl-5-chloro-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazol-4-yl]methyl]tetrazol-5-yl]phenyl]phenyl]methyl]-5-chloroimidazol-4-yl]methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H44Cl2N12O/c1-3-5-15-39-47-41(45)37(56(39)25-29-17-21-31(22-18-29)33-11-7-9-13-35(33)43-49-52-53-50-43)27-58-44(51-54-55-58)36-14-10-8-12-34(36)32-23-19-30(20-24-32)26-57-38(28-59)42(46)48-40(57)16-6-4-2/h7-14,17-24,59H,3-6,15-16,25-28H2,1-2H3,(H,49,50,52,53) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDOZHSDYJLYMLM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)CN5C(=NN=N5)C6=CC=CC=C6C7=CC=C(C=C7)CN8C(=NC(=C8CO)Cl)CCCC)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H44Cl2N12O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60177666 | |
Record name | N1-Losartanyl-losartan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60177666 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
827.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
230971-71-8 | |
Record name | N1-Losartanyl-losartan | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0230971718 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N1-Losartanyl-losartan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60177666 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N1-LOSARTANYL-LOSARTAN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/06EYE5U7VX | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.